[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene
Overview
Description
The compound with the identifier [(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) . It is a ruthenium-based complex with a molecular formula of C30H30ClN2O3RuS . This compound is notable for its applications in catalysis and organic synthesis due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) typically involves the coordination of ruthenium with the ligand (1R,2R)-(-)-2-amino-1,2-diphenylethylamido in the presence of mesitylene and a chloride source. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the ruthenium complex. The reaction mixture is usually heated to facilitate the coordination process, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state ruthenium species.
Substitution: Ligand substitution reactions can occur, where the chloride or mesitylene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction reactions may produce ruthenium(II) or ruthenium(0) species. Substitution reactions can result in a wide range of ruthenium complexes with different ligands .
Scientific Research Applications
Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as hydrogenation, oxidation, and C-H activation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic processes. The compound can activate C-H bonds, promote hydrogenation, and facilitate oxidation reactions by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific reaction and substrate being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) include other ruthenium-based complexes with different ligands, such as:
- Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II)
- Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(toluene)ruthenium(II)
- Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(p-xylene)ruthenium(II) .
Uniqueness
The uniqueness of Chloro {(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) lies in its specific ligand combination, which imparts distinct catalytic properties and reactivity compared to other similar compounds. The presence of the mesitylene ligand, in particular, enhances the stability and selectivity of the compound in various catalytic reactions .
Properties
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNBOGZUDCYNOJ-AGEKDOICSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.Cl[Ru+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O2RuS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174813-82-2 | |
Record name | RuCl[(R,R)-Tsdpen](mesitylene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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